molecular formula C61H58FN9O12 B10857864 DIBAC-GGFG-NH2CH2-Dxd

DIBAC-GGFG-NH2CH2-Dxd

Cat. No.: B10857864
M. Wt: 1128.2 g/mol
InChI Key: HXQAFVZJVFQLRZ-WEARVGGQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIBAC-GGFG-NH2CH2-Dxd involves multiple steps, starting with the derivatization of Camptothecin. The compound contains a DBCO group, which is introduced through a series of chemical reactions. The exact synthetic route and reaction conditions are proprietary and detailed in specific patents and research publications .

Industrial Production Methods

Industrial production of this compound follows stringent protocols to ensure high purity and consistency. The compound is typically synthesized in controlled environments to prevent contamination and degradation. The final product is stored at -20°C to maintain its stability .

Mechanism of Action

The mechanism of action of DIBAC-GGFG-NH2CH2-Dxd involves its role as a linker-payload in antibody-drug conjugates. The DBCO group facilitates the SPAAC reaction, allowing the compound to form stable linkages with azide-containing molecules. This enables the targeted delivery of therapeutic agents to specific cells or tissues. The molecular targets and pathways involved include the interaction with cell surface receptors and subsequent internalization of the conjugate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIBAC-GGFG-NH2CH2-Dxd is unique due to its specific combination of a Camptothecin derivative and a DBCO group, making it highly effective in SPAAC reactions and as a linker-payload in ADCs. Its ability to form stable triazole linkages with azide-containing molecules sets it apart from other compounds .

Properties

Molecular Formula

C61H58FN9O12

Molecular Weight

1128.2 g/mol

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-4-oxobutanamide

InChI

InChI=1S/C61H58FN9O12/c1-3-61(81)42-24-48-57-40(30-71(48)59(79)41(42)31-83-60(61)80)56-44(20-19-39-34(2)43(62)25-45(69-57)55(39)56)67-53(76)32-82-33-66-51(74)27-65-58(78)46(23-35-11-5-4-6-12-35)68-52(75)28-64-50(73)26-63-49(72)21-22-54(77)70-29-38-15-8-7-13-36(38)17-18-37-14-9-10-16-47(37)70/h4-16,24-25,44,46,81H,3,19-23,26-33H2,1-2H3,(H,63,72)(H,64,73)(H,65,78)(H,66,74)(H,67,76)(H,68,75)/t44-,46-,61-/m0/s1

InChI Key

HXQAFVZJVFQLRZ-WEARVGGQSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCC(=O)N8CC9=CC=CC=C9C#CC1=CC=CC=C18)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCC(=O)N8CC9=CC=CC=C9C#CC1=CC=CC=C18)O

Origin of Product

United States

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